molecular formula C5H3ClN2O2 B1586119 3-Chloro-5-nitropyridine CAS No. 22353-33-9

3-Chloro-5-nitropyridine

Cat. No.: B1586119
CAS No.: 22353-33-9
M. Wt: 158.54 g/mol
InChI Key: MUTXEQVAHJCPSL-UHFFFAOYSA-N
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Description

3-Chloro-5-nitropyridine is a heterocyclic aromatic compound that contains both chlorine and nitro functional groups attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

Nitropyridines, a class of compounds to which 3-Chloro-5-nitropyridine belongs, are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been reported.

Molecular Mechanism

It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . This could potentially influence its interactions with biomolecules and its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 3-chloropyridine using nitric acid in the presence of trifluoroacetic anhydride. This method yields this compound in good yields . Another method involves the reaction of 3-nitropyridine with phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactions. The process typically includes the use of nitric acid and sulfuric acid mixtures to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the pyridine ring can undergo oxidation under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Reduction: The major product is 3-chloro-5-aminopyridine.

    Oxidation: Oxidized derivatives of the pyridine ring, though these reactions are less common.

Scientific Research Applications

3-Chloro-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

    3-Nitropyridine: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-5-nitropyridine: The chlorine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.

    4-Chloro-3-nitropyridine: Another positional isomer with different reactivity patterns.

Uniqueness: 3-Chloro-5-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in different applications .

Properties

IUPAC Name

3-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXEQVAHJCPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376555
Record name 3-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-33-9
Record name 3-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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